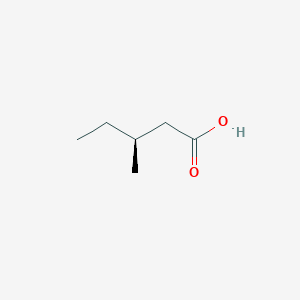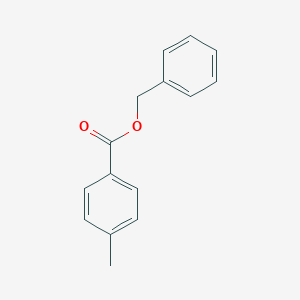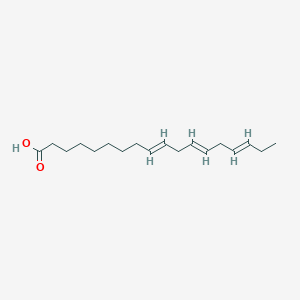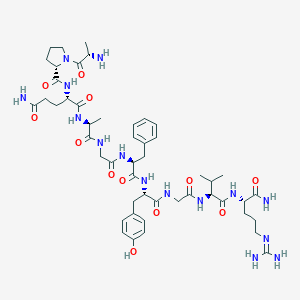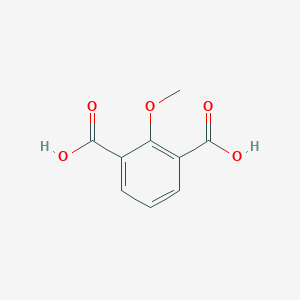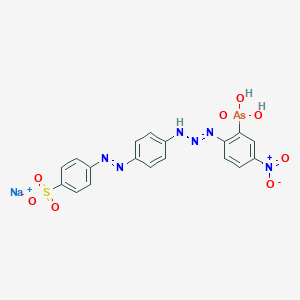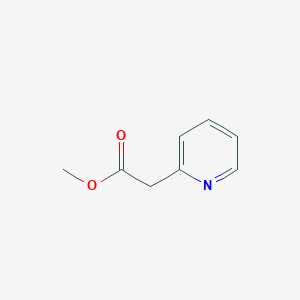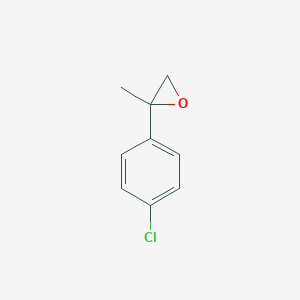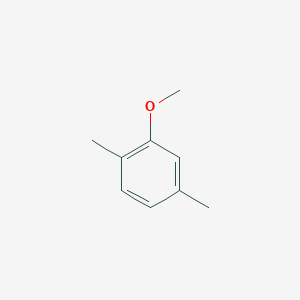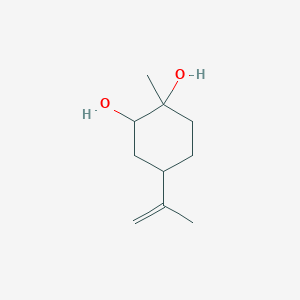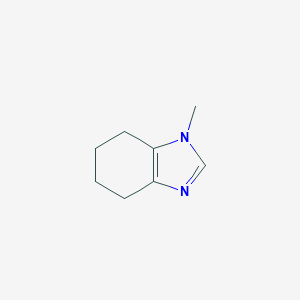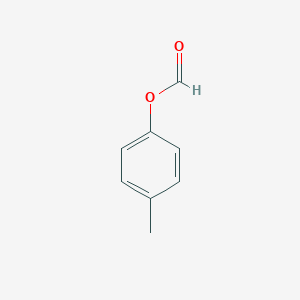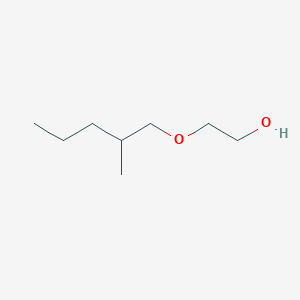
Ethanol, 2-((2-methylpentyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((2-methylpentyl)oxy)- is a chemical compound that is used in various scientific research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Ethanol, 2-((2-methylpentyl)oxy)- is not fully understood. However, it is believed that this compound works by increasing the solubility of certain substances in water. This property makes Ethanol, 2-((2-methylpentyl)oxy)- a useful solvent in organic synthesis and emulsion polymerization.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanol, 2-((2-methylpentyl)oxy)-. However, it is known that this compound is not toxic and does not have any significant adverse effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanol, 2-((2-methylpentyl)oxy)- has several advantages and limitations for lab experiments. One of the advantages is that it is a useful solvent in organic synthesis and emulsion polymerization. Additionally, this compound is non-toxic and does not have any significant adverse effects on the human body. However, one of the limitations of Ethanol, 2-((2-methylpentyl)oxy)- is that it is not compatible with certain materials, such as some plastics and rubber.
Zukünftige Richtungen
There are several future directions for the study of Ethanol, 2-((2-methylpentyl)oxy)-. One possible direction is the further investigation of its potential use as a fuel additive. Additionally, more research can be done to understand the mechanism of action of this compound and its potential applications in other scientific fields. Furthermore, the compatibility of Ethanol, 2-((2-methylpentyl)oxy)- with different materials can be studied to identify its limitations and potential solutions.
Synthesemethoden
Ethanol, 2-((2-methylpentyl)oxy)- is synthesized through a specific method. The synthesis of this compound involves the reaction of 2-methylpentanol with ethanol in the presence of a catalyst. The reaction results in the formation of Ethanol, 2-((2-methylpentyl)oxy)-.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((2-methylpentyl)oxy)- has been used in various scientific research applications. This compound is used as a solvent in organic synthesis, as a surfactant in emulsion polymerization, and as a component in the formulation of personal care products. Additionally, Ethanol, 2-((2-methylpentyl)oxy)- has been studied for its potential use as a fuel additive.
Eigenschaften
CAS-Nummer |
10137-96-9 |
|---|---|
Produktname |
Ethanol, 2-((2-methylpentyl)oxy)- |
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
Kanonische SMILES |
CCCC(C)COCCO |
Synonyme |
2-[(2-Methylpentyl)oxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



